CHF5407

Receptor Kinetics Muscarinic Antagonists COPD

Standard LAMAs like tiotropium confound M2 vs. M3 functional studies due to prolonged dual-receptor blockade. CHF5407 solves this with a 10-fold faster M2 dissociation (t½=31 min vs. 297 min) while maintaining long M3 residence (t½=166 min; 54% occupancy at 32 h). • Ideal pharmacological tool for isolating M3-mediated effects from M2 auto-regulatory feedback in cardiovascular or neurological assays. • Benchmark reference for PK/PD modeling: sustained bronchoprotection (57% inhibition at 48 h post-dose) with in vivo potency of ED50=0.15 nmol/kg. • Differentiated comparator for novel LAMA/MABA programs-quantifiable M2/M3 kinetic selectivity not achievable with tiotropium or aclidinium.

Molecular Formula C27H25BrF4N2O3S
Molecular Weight 613.5 g/mol
Cat. No. B1668615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCHF5407
Synonyms3-((((3-fluorophenyl)((3,4,5-trifluorophenyl)methyl)amino)carbonyl)oxy)-1-(2-oxo-2-(2-thienyl)ethyl)-1-azoniabicyclo(2.2.2)octane
CHF 5407
CHF-5407
CHF5407
Molecular FormulaC27H25BrF4N2O3S
Molecular Weight613.5 g/mol
Structural Identifiers
SMILESC1C[N+]2(CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F)CC(=O)C5=CC=CS5.[Br-]
InChIInChI=1S/C27H25F4N2O3S.BrH/c28-19-3-1-4-20(13-19)32(14-17-11-21(29)26(31)22(30)12-17)27(35)36-24-16-33(8-6-18(24)7-9-33)15-23(34)25-5-2-10-37-25;/h1-5,10-13,18,24H,6-9,14-16H2;1H/q+1;/p-1/t18?,24-,33?;/m0./s1
InChIKeyBDUVQZSIMOIWQB-JTOZIPDCSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CHF5407: M3 Antagonist with Unique M2 Kinetics


CHF5407 is a quaternary ammonium salt and a potent, long-acting, competitive muscarinic M3 receptor antagonist (LAMA) [1]. It exhibits subnanomolar binding affinities for human M1, M2, and M3 receptors [2]. Its distinguishing feature is a markedly different kinetic profile at the M2 receptor compared to other LAMAs, specifically a significantly shorter duration of action at the M2 receptor while maintaining a long duration of action at the M3 receptor [1][3]. This compound is in the early clinical development stage for the treatment of chronic obstructive pulmonary disease (COPD) [4].

CHF5407 Irreplaceability for M2 Selectivity Studies


Long-acting muscarinic antagonists (LAMAs) are a mainstay of COPD treatment, but they are not interchangeable due to differences in receptor subtype kinetics and functional selectivity [1]. While many LAMAs like tiotropium and aclidinium exhibit similar long-lasting blockade at both M3 (therapeutic target) and M2 (auto-regulatory) receptors, CHF5407 demonstrates a unique kinetic profile characterized by a long duration of action at the M3 receptor but a significantly short duration of action at the M2 receptor [2]. This differential behavior, driven by a 10-fold faster dissociation rate from the M2 receptor, is a key differentiator that cannot be assumed for other LAMAs and directly impacts the interpretation of experiments where M2-mediated feedback or cardiovascular safety profiles are under investigation [3].

CHF5407 Differentiation Evidence


M2 Receptor Dissociation Advantage Over Tiotropium

In direct radioligand binding studies, the dissociation half-life (t½) of CHF5407 from the human M2 receptor was 31 minutes, which is approximately 10-fold faster than the 297 minutes observed for tiotropium under identical assay conditions. This difference in M2 receptor kinetics is not observed for the M3 receptor, where both compounds show similarly slow dissociation [1][2].

Receptor Kinetics Muscarinic Antagonists COPD

Faster M2 Functional Recovery in Atrial Tissue

In the guinea pig electrically driven left atrium, a functional model of M2 receptor activity, the time for 50% recovery of the M2-mediated inhibitory response to carbachol was significantly shorter for CHF5407 (t½ = 1.0 hour) compared to tiotropium (t½ = 3.3 hours) [1]. This functional observation directly correlates with the 10-fold faster M2 dissociation kinetics of CHF5407 [2].

Functional Selectivity Tissue Pharmacology Muscarinic Receptors

Equipotent M3 Antagonism in Human Bronchus

In human isolated bronchus, a clinically relevant tissue for COPD, CHF5407 and tiotropium demonstrated comparable potency in reversing carbachol-induced tonic contractions. The pIC50 values were 9.6 for CHF5407 and 9.5 for tiotropium [1]. Both compounds also produced a similarly long-lasting inhibition of the contractile response, lasting at least 24 hours after antagonist washout in this tissue [1].

Human Tissue Pharmacology Bronchodilation Muscarinic M3 Antagonism

Enhanced Bronchoprotective Potency in Preclinical Model

In an anesthetized guinea pig model of acetylcholine-induced bronchospasm, intratracheal administration of CHF5407 resulted in an ID50 (inhibitory dose 50%) of 0.15 nmol/kg. This was more potent than both tiotropium (ID50 = 0.25 nmol/kg) and ipratropium (ID50 = 0.47 nmol/kg) tested under the same conditions [1]. CHF5407 was reported to be approximately 2-3 times more potent than the comparators [1].

In Vivo Pharmacology Bronchospasm Animal Model

Extended Duration of Bronchoprotection

Following a single intratracheal dose of 1 nmol/kg in anesthetized guinea pigs, CHF5407 maintained a significant 57% inhibition of acetylcholine-induced bronchospasm at 48 hours post-administration [1]. For comparison, the effect of ipratropium was no longer detectable by 3 hours in a similar conscious guinea pig model [2]. Aclidinium, another LAMA, has a reported half-life for offset of effect (t½ offset) of 29 hours in a comparable model, which is significantly shorter than the 64-hour t½ offset of tiotropium and the prolonged activity of CHF5407 [3].

Duration of Action Bronchoprotection In Vivo Model

CHF5407 Research and Preclinical Applications


M2 vs. M3 Receptor Dissection in Tissue Models

The unique M2/M3 kinetic selectivity of CHF5407 makes it an ideal pharmacological tool for experiments designed to separate the functional roles of these two receptor subtypes. For instance, in cardiovascular or neurological studies, the use of CHF5407 can help isolate M3-mediated effects from the confounding, prolonged M2-mediated effects seen with tiotropium [1]. This is supported by its 10-fold faster M2 dissociation half-life (31 min vs. 297 min for tiotropium) [2] and faster functional recovery in atrial tissue (1.0 h vs. 3.3 h) [3].

Cardiovascular Safety Profiling of Novel LAMAs

CHF5407's pharmacological profile, characterized by a short duration of action at the cardiac M2 receptor, positions it as a reference compound for investigating the cardiovascular safety margin of new LAMAs. Researchers can benchmark novel M3 antagonists against CHF5407 in telemetry or conscious animal models to assess whether an improved M2/M3 kinetic profile translates to a reduced incidence of tachycardia or other anticholinergic side effects [1]. This is a direct application of the data showing preserved M3 potency (pIC50 9.6 in human bronchus) but rapid M2 functional recovery [3][4].

PK/PD Modeling for Ultra-Long-Acting Bronchodilators

The extended and quantifiable duration of bronchoprotection in vivo (57% inhibition remaining at 48 hours post-dose) [5] makes CHF5407 an excellent probe for developing and validating PK/PD models of inhaled LAMAs. Its prolonged presence at the M3 receptor (t½ = 166 min with 54% occupancy at 32 hours) [2] can be used to model receptor occupancy and correlate it with functional outcomes, providing a robust dataset for designing dosing regimens for next-generation LAMAs.

Benchmarking Next-Generation Muscarinic Antagonists

In the development of novel LAMAs or bifunctional MABA (muscarinic antagonist/β2-agonist) compounds, CHF5407 serves as a differentiated comparator. Its unique combination of high M3 potency (ID50 = 0.15 nmol/kg in vivo) [6] and short M2 duration sets a specific performance benchmark. New chemical entities can be directly compared to CHF5407 to determine if they achieve a similar or improved kinetic selectivity profile, which is a key differentiator in a crowded therapeutic area [7].

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